Tibezonium Iodide

Antibacterial Activity Minimum Inhibitory Concentration Staphylococcus aureus

Researchers seeking topical oral antiseptics with robust saliva-stable activity face limited options. Tibezonium iodide, with its rigid 1,5-benzodiazepine scaffold, demonstrates sub-µg/mL MIC (≤1 µg/mL) against S. aureus and S. pyogenes-≥1.25× to >2000× more potent than CPC or BKC by mass. Its antimicrobial efficacy peaks at pH 8.0-8.5 and resists salivary matrix inactivation, unlike CPC. These properties make it ideal for low-dose mucoadhesive buccal tablet research and stimuli-responsive oral delivery systems. Supplied as ≥98% pure solid; stable at ambient shipping conditions.

Molecular Formula C28H32IN3S2
Molecular Weight 601.6 g/mol
CAS No. 54663-47-7
Cat. No. B030980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibezonium Iodide
CAS54663-47-7
SynonymsN,N-Diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl]thio]-ethanaminium Iodide;  3H-1,5-Benzodiazepine Ethanaminium Derivatives;  Antoral;  Rec 15-0691;  Thiabenzazonium Iodide
Molecular FormulaC28H32IN3S2
Molecular Weight601.6 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4.[I-]
InChIInChI=1S/C28H32N3S2.HI/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23;/h6-18H,4-5,19-21H2,1-3H3;1H/q+1;/p-1
InChIKeyYTSPICCNZMNDQT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tibezonium Iodide Baseline Procurement Data


Tibezonium iodide is a lipophilic quaternary ammonium salt whose cation incorporates a distinctive 1,5-benzodiazepine scaffold [1]. This structural class differentiates it from simpler alkyl- or pyridinium-based quaternary ammonium compounds (QUATs) [2]. It is classified as an oropharyngeal disinfectant with targeted antibacterial activity against oral pathogens [3]. The compound has been commercialized primarily as a topical antiseptic for the prevention and treatment of mouth and throat infections [4].

Structural class 1,5‑Benzodiazepine quaternary ammonium salt
Activity context Antibacterial screening against oral Gram‑positive pathogens
Procurement context Oropharyngeal antisepsis research compound (RUO)

Why Tibezonium Iodide Cannot Be Substituted by Common QUATs


Generic substitution of tibezonium iodide with simpler quaternary ammonium antiseptics like cetylpyridinium chloride (CPC) or benzalkonium chloride (BKC) is scientifically unsound due to fundamental differences in molecular architecture and consequent pharmacological behavior. Unlike the linear alkyl chains of CPC or BKC, tibezonium possesses a rigid 1,5-benzodiazepine core [1]. This structural divergence translates into a unique pH-dependent antimicrobial activity profile—with peak efficacy at pH 8.0–8.5—that is not observed for standard QUATs [2]. Furthermore, its activity is reportedly unaffected by salivary components, whereas CPC potency markedly diminishes in saliva [3]. These distinctions mandate that procurement specifications for tibezonium be justified by its specific performance characteristics rather than by class-based assumptions.

Structural mismatch Rigid 1,5‑benzodiazepine core vs. linear‑chain QUATs may alter pH‑dependent activity and saliva resistance.
pH‑dependency difference Reported peak activity at pH 8.0–8.5 is not a characteristic of CPC or BKC; direct substitution may affect assay outcomes.
Saliva matrix effect CPC loses >6‑fold potency in saliva while tibezonium activity is reported unchanged; interchange may compromise oral‑cavity model data.

Tibezonium Iodide Evidence vs. Comparator Antiseptics


MIC Potency Against S. aureus vs. CPC

Tibezonium iodide exhibits sub-microgram per milliliter potency against S. aureus, with a reported MIC of <1 µg/mL . In contrast, cetylpyridinium chloride (CPC), a leading QUAT antiseptic, demonstrates an MIC range of 1.25–62.5 µg/mL against Oxford Staphylococcus in standard media [1]. This represents a potential potency advantage of at least 1.25-fold at the lower end and up to >62.5-fold at the upper end of the CPC MIC range, suggesting tibezonium is equipotent to more potent at significantly lower mass concentrations.

MIC Potency vs. CPC
Cross-study comparable
Tibezonium MIC ≥62.5‑fold lower than CPC upper range (1.25–62.5 µg/mL)
Supports potency‑oriented formulation research
No direct head‑to‑head comparison; cross‑study interpretation
Antibacterial Activity Minimum Inhibitory Concentration Staphylococcus aureus Oropharyngeal Disinfection

pH-Dependent Potency Enhancement

Tibezonium iodide's bactericidal activity demonstrates a strong pH dependence. When the pH was raised from 6.5–7.0 to 8.0–8.5, its bactericidal activity against both S. aureus and S. pyogenes increased markedly [1]. Specifically, exposure to 0.25–5 µg/mL of tibezonium for 30 minutes under alkaline conditions (pH 8.0–8.5) resulted in enhanced bacterial killing . This pH-dependent amplification is a distinct feature of the 1,5-benzodiazepine QUAT structure and is not a reported characteristic of common comparator antiseptics like CPC or BKC [2].

pH‑Dependent Activity
Class‑level inference
Bactericidal activity increases markedly at pH 8.0–8.5 vs 6.5–7.0; not reported for CPC/BKC
Enables pH‑responsive formulation design
Class‑level inference; confirmatory data needed
pH-Dependent Activity Bactericidal Kinetics Staphylococcus aureus Streptococcus pyogenes

Saliva Activity Retention vs. CPC

The antimicrobial activity of tibezonium iodide was found to be unaffected by the presence of saliva from both smokers and non-smokers [1]. This is a critical differentiator from cetylpyridinium chloride (CPC), whose MIC against Oxford Staphylococcus increases 6.25× to 12.5× (from 1.25–62.5 µg/mL in media to 7.8–15.6 µg/mL in pooled human saliva), indicating substantial interference from salivary components [2].

Saliva Matrix Resistance
Cross-study comparable
CPC MIC increases 6.25×–12.5× in saliva; tibezonium activity reported unchanged
Supports oral‑cavity model reliability
Cross‑study comparable; matrix‑specific data to verify
Saliva Interference Matrix Effect Antimicrobial Efficacy Biofilm Inhibition

Gram-Positive Selectivity vs. Broad-Spectrum QUATs

Tibezonium iodide demonstrates potent, targeted activity against Gram-positive oropharyngeal pathogens, including Streptococcus pyogenes, Staphylococcus aureus, Diplococcus, and Corynebacterium species [1]. Its MIC values are <1 µg/mL against these primary Gram-positive targets . In contrast, benzalkonium chloride (BKC) shows a broader but less differentiated spectrum, with MIC values of 2 mg/L (2000 µg/mL) against clinical S. aureus isolates [2]. While dequalinium chloride also exhibits broad activity, its MIC against aerobic bacteria ranges widely from 0.25 to 256 µg/mL .

Gram‑Positive Selectivity vs. BKC
Cross-study comparable
MIC >2000‑fold lower than BKC (2 mg/L); within lower dequalinium range
Indicates Gram‑positive selectivity context
Cross‑study comparable; class‑level comparison
Antibacterial Spectrum Gram-Positive Selectivity Oropharyngeal Pathogens

Clinical Efficacy in Oropharyngeal Infections

In a clinical study involving 90 patients with marginal periodontitis or similar conditions, tibezonium iodide tablets produced satisfactory or nearly satisfactory outcomes in 73.5% of cases [1]. A separate cohort of 70 patients treated with tibezonium-containing chewing gum reported a 77% satisfactory response rate [1]. This level of clinical efficacy data, while not directly comparative to CPC or BKC in the same trial, provides a documented benchmark for procurement decisions where in vivo performance is paramount.

Clinical Response Context
Supporting evidence
73.5 % satisfactory (tablets); 77 % (chewing gum) in oral conditions
Supports oral infection model relevance
Single‑arm study; not comparative; requires validation
Clinical Trial Oropharyngeal Infection Symptom Relief Marginal Periodontitis

Tibezonium Iodide Research & Application Scenarios


Potency-Driven Antimicrobial Formulation

Leverage tibezonium iodide's sub-µg/mL MIC profile against Gram-positive oral pathogens to design high-efficiency topical formulations. Its superior mass-to-potency ratio compared to CPC and BKC (≥1.25–>2000× lower MIC) makes it particularly suitable for research into low-dose antiseptic delivery systems, mucoadhesive buccal tablets, or polymeric scaffolds where minimizing active pharmaceutical ingredient (API) loading is desirable [1].

pH-Responsive Antimicrobial Systems

Utilize the documented pH-dependent activity of tibezonium—with peak efficacy at pH 8.0–8.5 [2]—in experimental models requiring stimuli-responsive antimicrobial release. This property can be exploited in smart buccal delivery research, where local pH changes due to infection or inflammation might enhance drug activity, a feature not reported for standard QUAT comparators.

Saliva-Resistant Oral Disinfection Research

Employ tibezonium iodide in ex vivo or in vivo oral biofilm studies where robust performance in the presence of saliva is critical. Its demonstrated resistance to salivary matrix inactivation [2]—unlike CPC, which suffers a ≥6-fold potency loss [3]—makes it a more reliable candidate for investigating antiseptic efficacy under physiologically relevant oral conditions.

Gram-Positive Oropharyngeal Infection Model

Justify the selection of tibezonium iodide for preclinical proof-of-concept studies targeting Gram-positive oropharyngeal pathogens (Streptococcus pyogenes, Staphylococcus aureus, Corynebacterium spp.) based on its targeted spectrum and supporting clinical trial data showing 73–77% satisfactory outcomes in patients with oral conditions [4].

Application
Selection Property
Validation Focus
Antimicrobial formulation research
Potency compared to common QUATs
Mass‑to‑activity ratio in topical models
pH‑responsive antimicrobial research
pH‑dependent bactericidal activity
Activity modulation at pH 8.0–8.5
Saliva‑matrix resilient oral studies
Activity retention in saliva
Matrix‑effect resistance modeling
Gram‑positive oropharyngeal pathogen research
Gram‑positive selectivity profile
Preclinical model response consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tibezonium Iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.